molecular formula C6H7NO B072547 3-Hydroxy-4-methylpyridine CAS No. 1121-19-3

3-Hydroxy-4-methylpyridine

Cat. No.: B072547
CAS No.: 1121-19-3
M. Wt: 109.13 g/mol
InChI Key: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylpyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrophoretic Separation : The separation of 2-, 3-, and 4-substituted methylpyridines, including 4-Methylpyridin-3-ol, using free solution capillary electrophoresis. The use of cationic surfactant to suppress electroosmotic flow improved separation (Wren, 1991).

  • Vibrational Spectrum Analysis : Investigation of the vibrational spectra of 3-methyl and 4-methylpyridine molecules using scaled quantum mechanical force field methodology (Tocón et al., 1998).

  • Molecular Structure and Vibrational Analysis : Experimental and computational studies on the vibrational spectra of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, including an investigation into hydrogen bond formation and charge transfer within the molecule (Krishnan et al., 2013).

  • Synthesis of Cognition Enhancer Drug Candidates : Efficient functionalization of 2-Fluoro-4-methylpyridine in the synthesis of cognition enhancer drug candidates, highlighting its potential in medicinal chemistry (Pesti et al., 2000).

  • Synthesis of Fluorescent Materials for OLEDs : Synthesis and characterization of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives, including 4-methylpyridine, for potential use in blue fluorescent organic light emitting diodes (OLEDs) applications (Lakshmanan et al., 2015).

  • Chemical Vapor Deposition in Material Science : Utilization of bis-3-methylpyridine and bis-4-methylpyridine complexes in aerosol-assisted chemical vapor deposition to deposit CdS films, important in material science and engineering (Buckingham et al., 2017).

  • Development of Phytotoxic Products : Synthesis and phytotoxic activity studies of compounds derived from 4-hydroxy-6-methylpyridin-2(1H)-one, for potential use in agricultural chemistry (Demuner et al., 2009).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 also supports this . Precautionary measures include avoiding contact with skin and eyes and using protective clothing .

Biochemical Analysis

Biochemical Properties

It is known that pyridinols, a group to which 4-Methylpyridin-3-ol belongs, can react as ambident nucleophiles . This means they can react at both the oxygen and the nitrogen atoms, leading to a variety of products . This property could potentially allow 4-Methylpyridin-3-ol to interact with a range of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Some studies suggest that related compounds may have antioxidant effects . If 4-Methylpyridin-3-ol shares this property, it could potentially influence cell function by protecting cells from oxidative damage. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZXMYWGIJYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376563
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-19-3
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(S)-1-t-Butoxycarbonyl-2-pyrrolidinemethanol (590 mg, 2.94 mmol), 4-methyl-3-pyridinol (320 mg, 2.94 mmol), DEAD (509 uL, 3.23 mmol) and PPh3 (848 mg, 3.23 mmol) in THF (100 mL) were allowed to react as described in Example 2a. Solvent was removed, and the residue was chromatographed with CHCl3 /MeOH (10:1) to provide 1.8 g of the crude mixture. This material was immediately treated with trifluoroacetic acid (2.0 mL) at room temperature for 3 hours, and excess trifluoroacetic acid was removed under reduced pressure. Water (3 mL) and EtOAc (20 mL) were added, and the mixture was stirred for 5 minutes. The organic layer was decanted, and the residue washed with EtOAc (3×10 mL). The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography on silica gel eluting with CHCl3 /MeOH/NH4OH (10:1:0.02 and 10:1.5:0.1) to provide 52 mg (14% yield from 4-methyl-3-pyridinol) of the title compound. TLC Rf 0.18 (10:1:0.02 CHCl3 /MeOH/NH40H). MS (DCI/NH3) m/e 193 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.16 (s, 1H, ArH), 8.12 (d, J=6.9 Hz, 1H, ArH), 7.07 (d, J=6.9 Hz, 1H, ArH), 4.12-4.00 (m, 2H, OCH2), 3.75-3.63 (m, 1H, NCH), 3.18-3.02 (m, 2H, NCH2), 2.24 (s, 3H, NCH3), 2.08-1.64 (m, 4H, 2CH2).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
509 μL
Type
reactant
Reaction Step Three
Name
Quantity
848 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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